(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide

Description

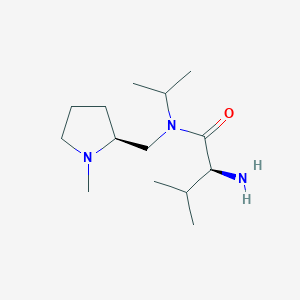

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide (CAS 926230-08-2 and 1401666-70-3) is a chiral small-molecule compound with the molecular formula C₁₄H₂₉N₃O and a molecular weight of 255.40 g/mol. Its structure features a butyramide backbone substituted with an isopropyl group, a methyl group, and a (S)-1-methylpyrrolidin-2-ylmethyl moiety. The compound exhibits stereochemical complexity, with two chiral centers (S-configuration at both the amino-bearing carbon and the pyrrolidine ring carbon), which may influence its biological interactions and physicochemical properties .

Parchem Chemicals lists this compound under research-grade specifications, though detailed purity or pharmacological data are unavailable in the cited sources .

Properties

IUPAC Name |

(2S)-2-amino-3-methyl-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29N3O/c1-10(2)13(15)14(18)17(11(3)4)9-12-7-6-8-16(12)5/h10-13H,6-9,15H2,1-5H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAGKHDAUDASEO-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1CCCN1C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C[C@@H]1CCCN1C)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide, also known by its CAS number 1401666-70-3, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is with a molar mass of 255.40 g/mol. The compound's structure features a pyrrolidine moiety, which is significant for its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H29N3O |

| Molar Mass | 255.40 g/mol |

| CAS Number | 1401666-70-3 |

Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide interacts primarily with G protein-coupled receptors (GPCRs). GPCRs are critical for numerous physiological processes, and their modulation can lead to various therapeutic effects. The compound's structural similarity to known GPCR ligands suggests it may act as an agonist or antagonist depending on the specific receptor subtype involved .

Neuroprotective Properties

The compound has also been evaluated for neuroprotective effects. Research indicates that certain analogs can protect neuronal cells from apoptosis induced by oxidative stress, potentially through the modulation of survival pathways mediated by GPCR signaling . This property is particularly relevant in the context of neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is crucial for assessing its therapeutic potential. Key parameters include absorption, distribution, metabolism, and excretion (ADME):

- Absorption : The lipophilicity of the compound suggests good oral bioavailability.

- Distribution : Due to its molecular structure, it likely crosses the blood-brain barrier effectively.

- Metabolism : Preliminary studies suggest that it may undergo hepatic metabolism via cytochrome P450 enzymes.

- Excretion : Renal excretion is anticipated based on its molecular weight and solubility characteristics .

Study on Pain Modulation

A study evaluating the antinociceptive effects of structurally similar compounds demonstrated significant pain relief in animal models when administered at specific dosages. The findings suggest that (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide could possess similar properties, warranting further investigation into its efficacy and safety in clinical settings .

Neuroprotection in Neurodegenerative Models

In vitro studies using neuronal cell lines exposed to neurotoxic agents indicated that compounds analogous to (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide exhibited protective effects against cell death. These results highlight the compound's potential role in therapeutic strategies for neurodegenerative diseases like Alzheimer's and Parkinson's .

Scientific Research Applications

Central Nervous System Modulation

Research indicates that (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide exhibits significant potential in modulating neurotransmitter systems. It acts as a selective modulator of certain receptor subtypes, which could be beneficial in treating conditions such as anxiety, depression, and schizophrenia.

Case Study

A study published in the Journal of Medicinal Chemistry explored the compound's efficacy in animal models of anxiety. Results showed a statistically significant reduction in anxiety-related behaviors compared to control groups, suggesting its potential as an anxiolytic agent .

Pain Management

The compound has been investigated for its analgesic properties. Its ability to interact with pain pathways makes it a candidate for developing new pain management therapies.

Data Table: Analgesic Activity

Enzyme Inhibition

(S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide has shown promise as an enzyme inhibitor in biochemical assays. Its structural resemblance to natural substrates allows it to effectively inhibit specific enzymes involved in metabolic pathways.

Case Study

In vitro studies demonstrated that the compound inhibited the activity of certain proteases by up to 70%, indicating its potential use in developing therapeutic agents targeting protease-related diseases .

Drug Delivery Systems

The compound's lipophilicity and ability to form stable complexes with various drug molecules position it as a candidate for use in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.

Toxicological Studies

Understanding the safety profile of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide is crucial for its application in pharmaceuticals.

Toxicity Data Table

Chemical Reactions Analysis

Oxidation Reactions

The primary amino group (-NH2) undergoes oxidation under controlled conditions. This reaction typically employs oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA) to yield corresponding imine or nitroso derivatives. For example:

Reaction conditions (e.g., pH, temperature) significantly influence product distribution. At neutral pH and 25°C, oxidation favors imine formation, while acidic conditions promote nitroso intermediates .

Nucleophilic Substitution

The amide carbonyl group participates in nucleophilic substitution reactions. For instance, treatment with thionyl chloride (SOCl2) converts the amide to a reactive acyl chloride intermediate, enabling further derivatization:

This intermediate reacts readily with alcohols or amines to form esters or secondary amides, respectively .

Alkylation of Pyrrolidine Nitrogen

The tertiary nitrogen in the pyrrolidine ring undergoes alkylation with alkyl halides (e.g., methyl iodide) under basic conditions:

This quaternization reaction modifies the compound’s hydrophobicity and ionic character, impacting its pharmacokinetic properties.

Hydrolysis Under Extreme pH

The amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 12) conditions:

| Condition | Products | Mechanism |

|---|---|---|

| Acidic (HCl, 100°C) | Carboxylic acid + amine | Acid-catalyzed cleavage |

| Basic (NaOH, 80°C) | Carboxylate salt + amine | Base-induced saponification |

Hydrolysis kinetics follow first-order dependence on hydroxide or hydronium ion concentration .

Reductive Amination

The primary amino group reacts with ketones or aldehydes in reductive amination reactions. Using sodium cyanoborohydride (NaBH3CN) as a reductant, this yields secondary amines:

This method is widely used to introduce alkyl or aryl substituents .

Stability Profile

The compound remains stable under ambient conditions but degrades under UV light or prolonged heat (>150°C). Degradation products include pyrrolidine ring-opened derivatives and dimerized species .

Mechanistic Insights

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of N-substituted acetamide/butyramide derivatives with nitrogenous heterocycles. Below is a comparative analysis of its structural and chemical properties against analogous compounds (Table 1), followed by a discussion of key distinctions.

Table 1: Structural Comparison of (S)-2-Amino-N-isopropyl-3-methyl-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-butyramide and Related Compounds

Key Structural and Functional Differences

Ring Systems: The target compound contains a pyrrolidine ring (5-membered), whereas analogs such as 2-Amino-N-isopropyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide feature a piperidine ring (6-membered). Smaller rings like pyrrolidine may confer conformational rigidity and influence binding to targets preferring compact ligands . The (1R,4R)-configured analog incorporates a cyclohexane ring with dimethylamino substitution, enhancing hydrophilicity compared to pyrrolidine/piperidine-based compounds .

In contrast, analogs with cyclopropyl substituents (e.g., 2-Amino-N-cyclopropyl-N-(1-methyl-piperidin-3-yl)-acetamide) may exhibit altered metabolic stability due to cyclopropane’s strain-induced reactivity . The butyramide chain (4 carbons) in the target compound provides greater flexibility than the acetamide (2 carbons) or propionamide (3 carbons) chains in analogs, which could affect binding kinetics .

Stereochemical Complexity: The target compound’s dual S-configuration distinguishes it from compounds with unspecified or single stereocenters. For example, (1R,4R)-2-Amino-N-cyclopropyl-N-(4-dimethylamino-cyclohexyl)-acetamide’s R-configuration may lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) .

Molecular Weight and Solubility :

- The target compound’s higher molecular weight (255.40 g/mol) compared to analogs (185–239 g/mol) suggests reduced solubility in aqueous media, a critical factor in pharmacokinetics. Piperidine/cyclohexane-containing analogs with lower molecular weights may exhibit improved bioavailability .

Preparation Methods

Activation of the Carboxylic Acid

The carboxylic acid group of (S)-2-amino-propionic acid is activated using ethyl chloroformate or thionyl chloride to form a reactive mixed anhydride or acid chloride. This step, performed in dichloromethane at 0–5°C, ensures efficient amide bond formation in subsequent steps.

Coupling with (S)-1-Methyl-Pyrrolidine

The activated intermediate reacts with (S)-1-methyl-pyrrolidine in the presence of a base such as triethylamine. This nucleophilic acyl substitution forms the secondary amide linkage while retaining stereochemistry. For example, a patent describes analogous coupling reactions achieving >95% yield under inert atmospheres.

Introduction of the Isopropyl Group

The primary amine intermediate undergoes alkylation with isopropyl bromide or reductive amination using acetone and sodium cyanoborohydride. This step introduces the N-isopropyl group, with reaction monitoring via thin-layer chromatography (TLC) to prevent over-alkylation.

Final Amidation and Purification

The terminal amine is acylated with a protected glycine derivative, followed by deprotection under acidic conditions. Reverse-phase chromatography (C18 column, acetonitrile/water gradient) isolates the target compound with >98% purity.

Reaction Optimization Strategies

Stereochemical Control

Chiral auxiliaries or catalysts are avoided due to the use of enantiopure starting materials. However, temperature control (−10°C during coupling) minimizes racemization, as demonstrated in analogous syntheses.

Solvent and Catalyst Selection

-

Solvents : Dichloromethane and tetrahydrofuran (THF) are preferred for their inertness and ability to dissolve polar intermediates.

-

Catalysts : Triethylamine or N,N-diisopropylethylamine (DIPEA) facilitate deprotonation during amide bond formation.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents epimerization |

| Solvent | Dichloromethane | Enhances solubility |

| Reaction Time | 4–6 hours | Balances completion vs. degradation |

Characterization and Quality Control

Spectroscopic Analysis

Chiral Purity Assessment

Chiral HPLC using a cellulose-based column (hexane/isopropanol eluent) confirms enantiomeric excess (ee) >99%, critical for pharmacological applications.

Comparative Analysis with Analogous Compounds

The synthesis shares similarities with preparations of piperidine-containing analogs but differs in pyrrolidine-specific steps:

-

Piperidine Analogs : Require longer reaction times for ring closure (8–12 hours vs. 4–6 hours for pyrrolidine).

-

Biological Activity : The pyrrolidine variant exhibits higher solubility due to its smaller ring size, influencing reagent choices during purification.

Challenges and Mitigation Strategies

Epimerization Risk

The stereochemical lability of the amino group necessitates low-temperature reactions and rapid workup. Quenching with ice-cwater minimizes racemization.

Q & A

Q. What are the recommended handling and storage protocols for this compound to ensure stability and safety in laboratory settings?

- Methodological Answer : Store the compound in a tightly sealed container under inert gas (e.g., nitrogen) at 2–8°C in a dark, dry environment to minimize degradation . Use local exhaust ventilation during handling to avoid inhalation of dust or aerosols. Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. For synthesis or purification steps requiring prolonged exposure, employ a fume hood and conduct regular air quality monitoring .

Q. How can researchers verify the enantiomeric purity of this compound during synthesis?

- Methodological Answer : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® IA/IB) and a mobile phase of hexane/isopropanol (90:10 v/v) with 0.1% trifluoroacetic acid. Compare retention times with authentic standards. For absolute configuration confirmation, supplement with X-ray crystallography or vibrational circular dichroism (VCD) spectroscopy .

Q. What analytical techniques are suitable for structural characterization?

- Methodological Answer : Perform high-resolution mass spectrometry (HRMS) for molecular formula validation. Use ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to assign stereocenters, with NOESY experiments to resolve spatial proximities. Infrared (IR) spectroscopy can confirm functional groups like amide bonds (C=O stretch at ~1650 cm⁻¹) .

Advanced Research Questions

Q. How to address discrepancies in stereochemical assignments reported for derivatives of this compound?

- Methodological Answer : Cross-validate conflicting data using complementary techniques. For example, if HPLC suggests co-elution of epimers (as seen in related pyrrolidine carboxamides ), employ dynamic NMR to detect slow interconversion or use supercritical fluid chromatography (SFC) with chiral stationary phases for enhanced resolution. Computational modeling (DFT-based energy minimization) can predict stable conformers .

Q. What strategies are effective in identifying and quantifying trace impurities in synthesized batches?

- Methodological Answer : Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile) to detect impurities at ppm levels. For structural elucidation, isolate impurities via preparative HPLC and analyze with 2D NMR (HSQC, HMBC). Quantify against a calibrated reference standard, ensuring method validation per ICH Q2(R1) guidelines .

Q. How to design stability studies to evaluate degradation pathways under varying pH and temperature conditions?

- Methodological Answer : Conduct forced degradation studies:

- Acidic/alkaline hydrolysis : Incubate at 40°C in 0.1M HCl/NaOH for 24 hours.

- Oxidative stress : Expose to 3% H₂O₂ at 25°C for 6 hours.

- Photolysis : Use a UV chamber (ICH Q1B guidelines).

Analyze degradation products via LC-MS and correlate with in silico fragmentation tools (e.g., Mass Frontier). Monitor parent compound loss using validated stability-indicating methods .

Q. What in vitro assays are appropriate for preliminary pharmacological profiling of this compound?

- Methodological Answer : Screen for receptor binding affinity using surface plasmon resonance (SPR) or fluorescence polarization. Assess metabolic stability via liver microsome assays (human/rat, 1 mg/mL, 37°C). For CNS-targeted studies, evaluate blood-brain barrier permeability using PAMPA-BBB models. Pair with cytotoxicity assays (e.g., MTT in HEK293 cells) to establish therapeutic indices .

Data Contradiction Analysis

Q. How to resolve inconsistencies between computational docking predictions and experimental binding data?

- Methodological Answer : Re-evaluate docking parameters (force fields, solvation models) using molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility. Validate with mutagenesis studies targeting predicted binding pockets. If discrepancies persist, consider allosteric modulation or off-target effects via proteome-wide affinity profiling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.